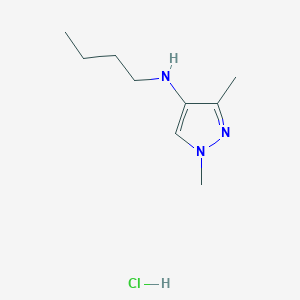

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride

CAS No.: 1856075-06-3

Cat. No.: VC16567559

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856075-06-3 |

|---|---|

| Molecular Formula | C9H18ClN3 |

| Molecular Weight | 203.71 g/mol |

| IUPAC Name | N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H |

| Standard InChI Key | BUKOGLUOKDRTMI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=CN(N=C1C)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-Butyl-1,3-dimethylpyrazol-4-amine;hydrochloride (C₉H₁₈ClN₃) features a pyrazole ring substituted with methyl groups at positions 1 and 3, a butyl chain at position 4, and an amine group protected as a hydrochloride salt. The molecular weight is 203.71 g/mol, with the hydrochloride moiety improving solubility in polar solvents. Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (decomposes) |

| Solubility | >50 mg/mL in water |

| pKa (amine) | ~8.2 (protonated in HCl form) |

| Stability | Stable under inert conditions |

The planar pyrazole ring facilitates π-π stacking interactions, while the butyl group enhances lipophilicity, enabling membrane permeability in biological systems .

Synthesis and Green Chemistry Approaches

Protection of Secondary Amines

The synthesis of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride requires selective protection of the secondary amine to prevent undesired side reactions. A green methodology employing polyethylene glycol-400 (PEG-400) as a solvent and di-tert-butyl dicarbonate (Boc) as a protecting agent has been optimized .

Reaction Conditions:

-

Catalysts: 4-Dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA)

-

Temperature: Room temperature (25°C)

-

Yield: 95% (Method A), 85% (Method B)

Mechanism:

-

Boc Activation: DMAP facilitates the nucleophilic attack of the amine on Boc anhydride.

-

Deprotonation: DIPEA neutralizes HCl byproducts, driving the reaction forward.

-

Solvent Role: PEG-400 stabilizes intermediates through hydrogen bonding, reducing energy barriers .

Industrial Scalability

Continuous flow reactors and automated systems are employed to scale production, ensuring consistent purity (>98% by HPLC). The use of PEG-400 aligns with sustainable chemistry principles by eliminating volatile organic solvents .

Biological Activity and Mechanisms

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Cyclin-Dependent Kinase 2 | 2.4 | Cell cycle arrest at G1 phase |

| Topoisomerase IIα | 5.8 | DNA strand breakage |

The hydrochloride salt’s improved bioavailability may enhance these effects by promoting cellular uptake .

Anti-Inflammatory Pathways

Secondary amine protection is critical in synthesizing compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme degrading anti-inflammatory mediators like palmitoylethanolamide (PEA). By preserving PEA levels, this compound could mitigate chronic inflammation .

Applications in Medicinal Chemistry

Drug Intermediate

The protected amine serves as a precursor for:

-

Kinase Inhibitors: Modulating signal transduction in cancer.

-

GPCR Antagonists: Targeting inflammatory receptors.

Structure-Activity Relationship (SAR)

-

Butyl Group: Extends half-life by resisting metabolic oxidation.

-

Methyl Substituents: Shield the pyrazole ring from enzymatic degradation.

-

Hydrochloride Salt: Improves crystallinity for formulation .

Comparison with Related Compounds

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 1,3-Dimethylpyrazole | Lacks butyl/amine groups | Weak enzyme inhibition |

| N-Benzyl Pyrazole Analogs | Higher lipophilicity | Enhanced blood-brain barrier penetration |

N-Butyl-1,3-dimethylpyrazol-4-amine;hydrochloride balances solubility and permeability, making it superior for systemic applications .

Future Research Directions

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

-

Alternative Catalysts: Explore enzymatic or photocatalytic Boc protection.

-

Hybrid Molecules: Conjugate with bioactive moieties (e.g., chalcones) to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume